Lauryl Maltose Neopentyl Glycol

Description

Contextualizing Detergents in Membrane Protein Biochemistry Research

Membrane proteins are crucial for many biological functions, including signal transduction and transport, making them major targets for drug development. peakproteins.com However, studying these proteins is challenging because they are embedded within the lipid bilayer of cell membranes. peakproteins.comsigmaaldrich.com To study them, they must be extracted from this native environment and kept in a soluble, folded state. peakproteins.comhuji.ac.il This is where detergents play a vital role.

Detergents are amphipathic molecules, meaning they have both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. cusabio.com This dual nature allows them to mimic the cell membrane by forming micelles around the hydrophobic regions of membrane proteins, effectively solubilizing them in aqueous solutions. sigmaaldrich.comcusabio.com The choice of detergent is critical, as a suitable detergent will extract the protein and maintain its native structure and function, while an unsuitable one can lead to denaturation and aggregation. huji.ac.il

The Significance of Lauryl Maltose (B56501) Neopentyl Glycol in Structural Biology and Biophysics

Lauryl Maltose Neopentyl Glycol (LMNG) has become a significant detergent in structural biology and biophysics due to its unique properties that make it highly effective at stabilizing delicate membrane proteins. peakproteins.commedchemexpress.com Its structure, featuring two hydrophobic tails and two hydrophilic maltose groups, is thought to better mimic the natural lipid bilayer, providing a stable environment for extracted proteins. peakproteins.commoleculardimensions.com

LMNG is particularly noted for its extremely low critical micelle concentration (CMC), the concentration at which detergent molecules begin to form micelles. peakproteins.comrug.nl This low CMC means that very small amounts of LMNG are needed to keep proteins soluble, which is advantageous for downstream applications like cryo-electron microscopy (cryo-EM) and X-ray crystallography, where excess detergent can interfere with analysis. peakproteins.comnih.gov Research has shown that LMNG is often more effective than traditional detergents like n-dodecyl-β-D-maltoside (DDM) at solubilizing and stabilizing complex membrane proteins, including G protein-coupled receptors (GPCRs). nih.govresearchgate.net

The use of LMNG, often in combination with cholesteryl hemisuccinate (CHS), has been instrumental in determining the structures of numerous membrane proteins. moleculardimensions.comdbaitalia.it This combination has proven effective for a variety of protein classes and structural determination methods. moleculardimensions.com

Properties of Common Detergents in Membrane Protein Research

| Detergent | Abbreviation | Critical Micelle Concentration (CMC) | Micelle Size (kDa) | Key Features |

|---|---|---|---|---|

| This compound | LMNG | ~0.01 mM rug.nl | ~91 kDa rug.nl | Excellent for stabilizing delicate proteins; very low CMC. peakproteins.comrug.nl |

| n-Dodecyl-β-D-maltoside | DDM | ~0.17 mM rug.nl | - | Widely used, but can be less gentle than LMNG. peakproteins.com |

| Octyl-beta-glycoside | OG | ~20 mM peakproteins.com | - | Harsher on sensitive proteins; high CMC. peakproteins.com |

| Glyco-diosgenin | GDN | - | - | Often used in combination with LMNG for structural studies. dbaitalia.it |

| Digitonin | - | 0.25–0.5 mM core.ac.uk | ~70–75 kDa core.ac.uk | Natural product, can have batch-to-batch variability. core.ac.uk |

The Evolution of Advanced Detergent Technologies for Challenging Membrane Protein Systems

The challenges associated with studying membrane proteins have driven the development of new and improved detergent technologies. While traditional detergents like OG and DDM have been valuable, their limitations in stabilizing more fragile protein complexes have spurred innovation. peakproteins.com

The development of maltose neopentyl glycol (MNG) detergents, including LMNG, represented a significant step forward. rug.nlcore.ac.uk The unique architecture of these detergents, with a central quaternary carbon allowing for two hydrophilic and two hydrophobic groups, provides enhanced stability for many challenging membrane proteins. rug.nlcore.ac.uk

More recent advancements have focused on creating even more sophisticated tools for membrane protein research. These include:

Asymmetrical Maltose Neopentyl Glycols (A-MNGs): These detergents have hydrophobic tails of different lengths, allowing for tighter packing and the formation of smaller micelles, which has shown to be more effective for stabilizing some GPCRs. peakproteins.com

Detergent-free systems: Technologies like amphipols, nanodiscs, and styrene-maleic acid (SMA) copolymers offer alternatives to traditional detergents by providing a more native-like lipid environment for the protein. numberanalytics.comnih.govnih.gov These systems can be particularly beneficial for cryo-EM studies as they reduce background noise from detergent micelles. nih.gov

Tailored Detergents: Ongoing research aims to design detergents specifically for individual membrane proteins or protein families, potentially using computational methods to optimize their properties. numberanalytics.com

These evolving technologies continue to expand the toolkit available to researchers, enabling the study of increasingly complex and challenging membrane protein systems.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADJBYLAYPCCOO-VWHTXWAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles and Chemical Architecture of Lauryl Maltose Neopentyl Glycol

The Neopentyl Glycol Core as a Foundational Element in Amphiphile Design

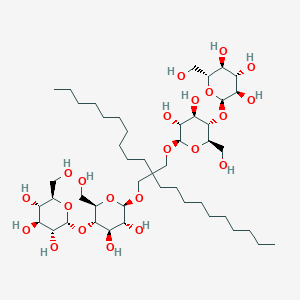

The central feature of the LMNG molecule is its neopentyl glycol core. This structural element, derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol), serves as a rigid scaffold that dictates the spatial arrangement of the hydrophilic and hydrophobic moieties. jiuanchemical.comatamankimya.com The quaternary carbon atom at the heart of the neopentyl glycol unit is a key design feature, allowing for the attachment of two hydrophilic head groups and two hydrophobic tails in a defined orientation. serva.deserva.de This rigid architecture contrasts with more flexible linkers found in other detergents, and it is a critical factor in the superior stabilizing effects of LMNG on many membrane proteins. imperial.ac.uk The neopentyl glycol core enhances the stability of polyester-based products towards heat, light, and water, properties that are conceptually translated into the detergent's ability to protect sensitive membrane proteins. eastman.comgantrade.com

The use of neopentyl glycol in the synthesis of amphiphiles like LMNG is a deliberate choice to create a detergent with a more defined and less dynamic structure. nih.govrsc.org This constrained conformation is thought to better mimic the lipid bilayer environment, providing a more stable and native-like micellar environment for solubilized membrane proteins. moleculardimensions.com

Integration of Maltoside Hydrophilic Head Groups in LMNG

The hydrophilic character of LMNG is conferred by two maltoside head groups. mdpi.com Maltose (B56501), a disaccharide, is a well-established hydrophilic group in detergent design, known for its ability to form a stable interface with the aqueous solvent and for its gentle interaction with the polar surfaces of membrane proteins. cusabio.com In LMNG, each of the hydroxyl groups of the neopentyl glycol core is linked to a maltose unit. serva.deserva.de

The presence of two maltoside heads contributes to the high water solubility of LMNG and is crucial for its function in shielding the hydrophobic regions of membrane proteins from the aqueous environment. imperial.ac.ukmoleculardimensions.com The specific stereochemistry and the network of hydroxyl groups on the maltose units can engage in hydrogen bonding with both water molecules and the polar residues of the protein, further contributing to the stability of the protein-detergent complex. nih.gov The choice of maltose over other sugars, such as glucose, is significant, as maltoside-based detergents have often shown superior performance in maintaining the structural integrity of membrane proteins. hanyang.ac.kr

Strategic Configuration of Dual Hydrophobic Alkyl Chains in LMNG

Complementing the dual hydrophilic head groups are two lauryl (dodecyl) alkyl chains, which constitute the hydrophobic domain of LMNG. mdpi.com These two C12 chains are attached to the central neopentyl glycol scaffold and are responsible for interacting with the transmembrane regions of membrane proteins. peakproteins.com The presence of two alkyl chains is a significant departure from conventional single-chain detergents.

This dual-chain configuration allows LMNG to pack more densely around the hydrophobic surface of a membrane protein, providing a more comprehensive shield from the aqueous solvent and preventing denaturation. nih.govpeakproteins.com The symmetric nature of the two identical lauryl chains in LMNG contributes to the formation of uniform and stable micelles. moleculardimensions.com The combined hydrophobic volume of the two chains leads to a very low critical micelle concentration (CMC), meaning that LMNG forms micelles at much lower concentrations than many single-chain detergents. mdpi.comresearchgate.net This is advantageous for downstream applications as it minimizes the concentration of free detergent monomers in solution. peakproteins.com The enhanced interaction between the dual alkyl chains and the protein's hydrophobic surface is a key factor in the superior stabilizing effect of LMNG, particularly for delicate membrane proteins like G-protein coupled receptors (GPCRs). mdpi.comnih.gov

Comparative Analysis of LMNG Molecular Architecture with Conventional Detergents (e.g., N-Dodecyl-β-D-Maltoside)

The architectural ingenuity of LMNG is best understood through a comparative analysis with a conventional and widely used detergent, n-dodecyl-β-D-maltoside (DDM). Structurally, LMNG can be conceptualized as a dimer of DDM, where two DDM-like molecules are fused via the neopentyl glycol linker. mdpi.comresearchgate.net This dimerization, however, results in profoundly different properties and behaviors.

| Property | Lauryl Maltose Neopentyl Glycol (LMNG) | n-Dodecyl-β-D-Maltoside (DDM) |

| Chemical Structure | Two lauryl chains and two maltose heads linked by a neopentyl glycol core. serva.deserva.de | A single lauryl chain and a single maltose head. rug.nl |

| Molecular Weight ( g/mol ) | ~1005.19 moleculardimensions.comnih.gov | ~510.62 |

| Critical Micelle Concentration (CMC) | ~0.01 mM mdpi.comresearchgate.net | ~0.17 mM mdpi.comrug.nl |

| Micelle Size | Larger and often rod-shaped. mdpi.comresearchgate.net | Smaller and generally spherical or ellipsoidal. researchgate.net |

| Protein Stabilization | Generally provides superior stability, especially for complex membrane proteins like GPCRs. imperial.ac.ukmdpi.comnih.gov | Effective for many proteins but can be less stabilizing for more sensitive ones. imperial.ac.ukpeakproteins.com |

The most striking difference lies in their critical micelle concentrations. LMNG's CMC is significantly lower than that of DDM, a direct consequence of its larger hydrophobic moiety. mdpi.comresearchgate.net This means less detergent is required to maintain a micellar environment, which can be crucial for certain biophysical assays and crystallization experiments.

While DDM micelles are typically smaller and spherical, LMNG forms larger, often rod-shaped micelles. researchgate.net The dual alkyl chains of LMNG are thought to provide a more robust and lipid-bilayer-like environment, which is particularly beneficial for maintaining the structural integrity of complex multi-subunit membrane proteins. nih.govpeakproteins.com This enhanced stability has been demonstrated in numerous studies, where LMNG has successfully stabilized membrane proteins that were prone to denaturation in DDM. imperial.ac.uk The rigid neopentyl glycol core of LMNG, in contrast to the single flexible alkyl chain of DDM, results in less motion of the detergent molecules within the micelle, leading to a more stable protein-detergent complex. nih.gov

Fundamental Mechanisms of Membrane Protein Solubilization and Stabilization by Lauryl Maltose Neopentyl Glycol

Mechanism of Integral Membrane Protein Extraction from Biological Membranes by LMNG

The extraction of integral membrane proteins from their native lipid bilayer is a critical first step for their biochemical and structural characterization. This process, known as solubilization, involves the disruption of the membrane and the encapsulation of the protein in a detergent-based micelle. mdpi.comthermofisher.com LMNG's effectiveness in this role stems from its distinct chemical properties. medchemexpress.commedchemexpress.comneo-biotech.com

As an amphipathic molecule, LMNG possesses both water-loving (hydrophilic) and fat-loving (hydrophobic) regions. peakproteins.com This allows detergent monomers to insert their hydrophobic tails into the lipid bilayer, disrupting the native lipid-lipid and lipid-protein interactions. mdpi.com As the concentration of LMNG increases above its Critical Micelle Concentration (CMC), the detergent molecules self-assemble into micelles, which are stable, pseudo-spherical structures. mdpi.compeakproteins.com These micelles envelop the hydrophobic transmembrane domains of the protein, effectively extracting it from the membrane and rendering it soluble in aqueous solutions. mdpi.commedchemexpress.com

A key feature of LMNG is its exceptionally low CMC, approximately 0.01 mM (0.001%). moleculardimensions.commdpi.com This is significantly lower than that of the widely used detergent n-dodecyl-β-D-maltopyranoside (DDM), which has a CMC of about 0.17 mM. mdpi.comresearchgate.net A low CMC is advantageous because it means that stable micelles form at very low detergent concentrations, which minimizes the amount of free detergent monomers in solution that can be denaturing to the protein. peakproteins.comnih.gov The dimeric architecture of LMNG, essentially two DDM-like molecules linked together, contributes to this low CMC and its efficiency in protein extraction and stabilization. mdpi.comresearchgate.net

Role of LMNG Micelles in Maintaining Protein Structural Integrity and Functional Activity

Once extracted from the native membrane, an integral membrane protein is highly vulnerable to denaturation and aggregation. The primary role of the detergent micelle is to provide a surrogate membrane environment that shields the protein's hydrophobic surfaces from the aqueous solvent, thereby maintaining its native conformation and function. nih.govnih.gov

LMNG excels in this stabilizing role due to its unique structure. peakproteins.comnanotempertech.com The two hydrophobic tails and two hydrophilic maltoside groups allow LMNG to pack densely around the transmembrane regions of a protein. peakproteins.comnih.gov This creates a more robust and lipid-like protective belt compared to single-chain detergents like DDM. nih.gov Molecular dynamics simulations have revealed that this tight packing results from more effective coverage of the protein's hydrophobic surface and enhanced hydrogen bonding between the detergent's head groups. nih.gov This strong detergent-detergent and detergent-protein interaction minimizes the protein's flexibility and prevents the penetration of detergent molecules between transmembrane helices, which is often an initial step in denaturation. nih.gov

The enhanced stability conferred by LMNG has been demonstrated for numerous challenging membrane proteins, particularly GPCRs and respiratory complexes. medchemexpress.comneo-biotech.comnih.gov Proteins solubilized in LMNG often exhibit greater functional stability and activity over time compared to when they are solubilized in conventional detergents. nih.govplos.org This stability is crucial for downstream applications such as functional assays, biophysical characterization, and structural determination by cryo-electron microscopy (cryo-EM) and X-ray crystallography. moleculardimensions.comnih.gov

Characteristics of LMNG Micellar Assemblies and their Implications for Protein Homogeneity and Stability

The physical characteristics of detergent micelles, such as their size, shape, and aggregation number (the number of monomers per micelle), are critical determinants of their interaction with membrane proteins. While DDM typically forms smaller, spherical or ellipsoidal micelles, LMNG is known to form significantly larger, elongated, rod-shaped assemblies. researchgate.net

Studies using small-angle X-ray and neutron scattering (SAXS/SANS) have shown that LMNG micelles are elongated rods with aggregation numbers reported to be between >200 and 600 monomers, a stark contrast to the 80-100 monomers found in a typical DDM micelle. researchgate.net The size of LMNG micelles can also increase with detergent concentration. researchgate.net While there have been varying reports on the precise molecular weight of these micelles, the consensus points to them being substantially larger than those of many conventional detergents. mdpi.comrug.nl

Initially, the large and potentially variable size of LMNG micelles raised concerns that they might induce heterogeneity in the solubilized protein sample, which would be detrimental for high-resolution structural studies. nih.gov However, extensive research has shown that this is not the case. Protein-LMNG complexes are generally observed to be monodisperse and homogeneous. nih.gov Even in conditions where LMNG forms large assemblies, it has been successfully used to crystallize membrane proteins, indicating that the large micelle size does not preclude the formation of well-ordered protein-detergent complexes. nih.gov The very low CMC and slow off-rate of LMNG from micelles contribute to the formation of stable and uniform protein-detergent particles, which is advantageous for structural and biophysical studies. peakproteins.com

| Property | Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) | n-Dodecyl-β-D-maltopyranoside (DDM) |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~0.01 mM (0.001%) moleculardimensions.commdpi.com | ~0.17 mM mdpi.comresearchgate.net |

| Aggregation Number | >200 - 600 researchgate.net | ~80 - 140 researchgate.netresearchgate.net |

| Micelle Shape | Elongated, rod-shaped researchgate.net | Spherical or ellipsoidal researchgate.net |

Synergistic Effects of LMNG in Combination with Cholesteryl Hemisuccinate (CHS) for Enhanced Protein Stability

To further mimic the complexity of a native cell membrane and enhance protein stability, detergents are often supplemented with lipid-like molecules. The combination of LMNG with Cholesteryl Hemisuccinate (CHS), a water-soluble cholesterol analog, has become a widely adopted strategy for stabilizing particularly delicate membrane proteins. moleculardimensions.combiorxiv.org

Cholesterol and its derivatives are crucial components of many eukaryotic cell membranes and are known to play a vital role in the stability and function of numerous membrane proteins, especially GPCRs. When added to LMNG, CHS is thought to incorporate into the detergent micelle, creating a mixed-micelle or bicelle-like structure that more closely resembles the native lipid environment. memtein.com This sterol-enriched environment can provide specific interactions that are critical for maintaining the protein's native fold and functional state. memtein.comresearchgate.net

The synergistic effect of the LMNG/CHS combination has been shown to significantly prolong the functional integrity of solubilized receptors. biorxiv.org For instance, studies on mGlu2 receptors demonstrated that while LMNG alone provided some stability, the addition of CHS led to a prolonged functional state lasting from 6 to 24 hours in a dose-dependent manner. biorxiv.org This enhanced stability is invaluable for complex, multi-step purification protocols and for structural studies that require a stable, homogeneous sample over extended periods. moleculardimensions.com The use of LMNG in combination with CHS is now a common practice for the solubilization, purification, and structure determination of a wide range of membrane proteins. moleculardimensions.commdpi.com

Applications of Lauryl Maltose Neopentyl Glycol in Advanced Structural Biology Methodologies

Enhancements in Membrane Protein Crystallization using LMNG

LMNG has proven to be a highly effective detergent for the crystallization of membrane proteins, a process notoriously challenging due to the inherent instability of these proteins once extracted from their native lipid bilayer. dbaitalia.itmdpi.com The detergent's ability to form stable micelles that mimic the lipid environment helps to maintain the structural integrity and homogeneity of the protein sample, which are prerequisites for successful crystallization. moleculardimensions.compeakproteins.com Often, LMNG is used in conjunction with additives like cholesteryl hemisuccinate (CHS) to further enhance the stability of delicate proteins such as G-protein coupled receptors (GPCRs). moleculardimensions.com

X-ray Crystallography of LMNG-Solubilized Membrane Proteins

The use of LMNG for solubilization has directly led to the successful determination of numerous membrane protein structures by X-ray crystallography. Its gentle extraction and stabilization properties ensure that the protein remains in a conformational state amenable to forming well-ordered crystals. This has been particularly impactful for challenging targets that were previously intractable with other detergents. The selection of the detergent is a critical parameter for growing well-ordered, well-diffracting crystals, and LMNG has become a preferred choice for many α-helical membrane proteins. nih.govnih.gov

Table 1: Examples of Membrane Protein Structures Solved by X-ray Crystallography using LMNG

| Protein Name | PDB ID | Organism | Resolution (Å) | Reference |

|---|---|---|---|---|

| Human σ1 receptor | 5HK1 | Homo sapiens | 3.10 | moleculardimensions.com |

| GPR40 free fatty-acid receptor 1 | 4PHU | Homo sapiens | 2.30 | moleculardimensions.com |

This table presents a selection of membrane protein structures where LMNG was utilized during the purification and crystallization process for X-ray diffraction studies.

Lipid Cubic Phase (LCP) Crystallization with LMNG

The lipidic cubic phase (LCP) method, which involves crystallizing proteins within a lipid-based mesophase, has revolutionized membrane protein crystallography, especially for GPCRs. formulatrix.comethz.ch LMNG has been shown to be highly compatible with LCP crystallization. mdpi.com When a protein-LMNG complex is mixed with a host lipid like monoolein, the detergent molecules are thought to dissociate, allowing the membrane protein to reconstitute into the LCP bilayer in a near-native state, which facilitates crystallization. formulatrix.comiucr.org This compatibility has expanded the utility of the LCP method to a wider range of membrane proteins. mdpi.com

Table 2: Examples of Membrane Protein Structures Solved by LCP Crystallography using LMNG

| Protein Name | PDB ID | Organism | Resolution (Å) | Reference |

|---|---|---|---|---|

| A1 adenosine (B11128) receptor | 5UEN | Homo sapiens | 2.60 | moleculardimensions.com |

| Plant MATE protein | 5XIJ | Arabidopsis thaliana | 2.55 | moleculardimensions.com |

| M3 muscarinic acetylcholine (B1216132) receptor | 4DAJ | Rattus norvegicus | 2.76 | moleculardimensions.com |

This table highlights membrane protein structures determined from crystals grown in the lipidic cubic phase where LMNG was the solubilizing detergent.

Lauryl Maltose (B56501) Neopentyl Glycol in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

LMNG is one of the most widely used detergents for the structural analysis of membrane proteins by single-particle cryo-electron microscopy (cryo-EM). dbaitalia.itnih.gov Its effectiveness stems from its ability to gently extract proteins from the membrane and maintain their stability and native structure in solution, which is essential for obtaining high-resolution reconstructions. moleculardimensions.comtechnologynetworks.com In recent analyses of high-resolution cryo-EM structures, the MNG detergent family, particularly LMNG, is frequently used for both the initial protein extraction and the final vitrification step. nih.govresearchgate.net

Preservation of Native Membrane Protein Conformation for Cryo-EM Analysis

A critical requirement for high-resolution cryo-EM is the preservation of the protein's native, functional conformation. escholarship.org LMNG excels in this regard due to its unique structure with two alkyl tails and two maltose headgroups, which creates a dense, stable micelle that effectively shields the hydrophobic transmembrane domains from the aqueous solvent. peakproteins.com This architecture is considered a better mimic of the native lipid bilayer compared to single-chain detergents. moleculardimensions.com This stabilization is crucial for capturing the protein's true structure and has been demonstrated in studies of various membrane proteins where LMNG maintained structural integrity and functionality. nih.gov The slow off-rate of LMNG from the protein-micelle complex further contributes to long-term stability during the lengthy purification and sample preparation process. peakproteins.comresearchgate.net

Influence of LMNG Micelle Characteristics on Cryo-EM Data Quality

The properties of the detergent micelle itself have a significant impact on the quality of cryo-EM data. nih.gov LMNG is known to form large, elongated, or worm-like micelles, especially at high concentrations. nih.govnih.gov While these large micelles contribute to protein stability, they can also create a high-contrast background in cryo-EM micrographs, which may interfere with particle picking and 2D classification, especially for smaller proteins. nih.gov

However, the very low critical micelle concentration (CMC) of LMNG (around 0.01 mM) is a major advantage. moleculardimensions.comnih.gov It allows for the use of minimal detergent concentrations in the final sample, which reduces the number of "empty" micelles that are not surrounding a protein particle. nih.gov Techniques such as gradient-based detergent removal (GraDeR) have been developed to specifically remove these excess free micelles from LMNG-solubilized samples, resulting in monodisperse and stable protein-detergent complexes ideal for cryo-EM. nih.gov For many GPCRs, the use of LMNG, often with CHS, has been predominant in achieving high-resolution structures, where the well-defined micelle can even aid in particle alignment. nih.govacs.org

Table 3: Examples of Membrane Protein Structures Solved by Cryo-EM using LMNG

| Protein Name | PDB ID | Organism | Resolution (Å) | Reference |

|---|---|---|---|---|

| Calcitonin receptor-Gs protein complex | 5UZ7 | Homo sapiens | 3.30 | moleculardimensions.com |

| Cyclic-nucleotide-gated channel | 5V4S | Caenorhabditis elegans | 3.70 | moleculardimensions.com |

| Human Autophagy-related protein 9A (ATG9A) | 7JLQ | Homo sapiens | 4.00 | rcsb.org |

This table provides examples of membrane protein structures determined by single-particle cryo-EM where LMNG was used to solubilize and stabilize the sample.

Application in Other Biophysical Characterization Techniques

Beyond its central role in X-ray crystallography and cryo-EM, LMNG is also utilized in a variety of other biophysical techniques to assess the quality and behavior of membrane protein preparations. nih.govmdpi.com These methods are crucial for optimizing conditions before proceeding to more labor-intensive structural studies.

Techniques such as analytical ultracentrifugation (AUC) and size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) are employed to characterize the oligomeric state and homogeneity of membrane proteins solubilized in LMNG. nih.govmdpi.com Studies using these methods have confirmed that proteins solubilized in LMNG generally maintain their expected quaternary structures and are associated with a typical amount of bound detergent, despite the tendency of LMNG to form large micelles on its own. nih.gov Mass photometry is another technique used to analyze protein samples in LMNG, capable of identifying assembled protein particles and their mass even in the presence of detergent. biorxiv.org

Furthermore, small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) have been used to investigate the size and shape of both empty LMNG micelles and protein-LMNG complexes. iucr.orgresearchgate.net These studies have provided detailed insights into how LMNG forms long, rod-like structures at high concentrations and how these detergent assemblies interact with and stabilize membrane proteins. nih.gov Differential scanning fluorimetry (nDSF) and dynamic light scattering (DLS) are also used to screen for optimal detergent conditions and assess the thermal stability and aggregation behavior of proteins in LMNG. frontiersin.orgresearchgate.net

Characterization and Interaction Dynamics of Lauryl Maltose Neopentyl Glycol with Membrane Proteins

Investigation of LMNG Auto-Assemblies in Solution

Understanding the self-assembly behavior of detergents in aqueous solutions is paramount, as the size and shape of the resulting micelles can significantly influence the stability and homogeneity of solubilized membrane proteins.

Analytical Ultracentrifugation Studies of LMNG

Analytical ultracentrifugation (AUC) is a powerful technique for characterizing macromolecules in their native state in solution. Studies employing AUC were instrumental in investigating the auto-assembly properties of LMNG. nih.gov This method was used to determine a critical micelle concentration (CMC) for LMNG, with one study reporting a value of 0.04 mM. The CMC is a fundamental property of detergents, representing the concentration at which individual detergent molecules (monomers) begin to aggregate into micelles. LMNG's low CMC is advantageous for membrane protein studies, as it indicates a tendency to form stable micelles that can effectively shield the hydrophobic transmembrane regions of proteins from the aqueous environment. researchgate.net

Small Angle Scattering (SAS) Techniques for LMNG Micelle Analysis

Small Angle Scattering (SAS), particularly Small Angle X-ray Scattering (SAXS), provides crucial insights into the size and shape of particles in solution. Investigations into LMNG micelles using SAS techniques revealed a notable characteristic: at high concentrations, in the millimolar range, LMNG molecules self-assemble into large, elongated, rod-like structures. nih.govresearchgate.net This is a departure from the smaller, more spherical or ellipsoidal micelles formed by many conventional detergents like DDM. researchgate.net The formation of these long rods is a key feature of LMNG's behavior in solution and was a subject of interest for its potential impact on membrane protein complex formation. nih.gov

Evaluation of Membrane Protein Association States within LMNG Micelles

A primary concern regarding the large, rod-like micelles formed by LMNG was whether they would induce heterogeneity or altered oligomeric states in the solubilized membrane proteins. nih.gov Various biophysical techniques have been employed to assess the nature of protein-detergent complexes.

Size Exclusion Chromatography Coupled to Light Scattering (SEC-MALS)

Size Exclusion Chromatography coupled to Multi-Angle Light Scattering (SEC-MALS) is a robust method for determining the absolute molecular mass of macromolecules and their complexes in solution, independent of their shape or elution profile. nih.govspringernature.comnih.gov This technique was used to analyze the association state of different membrane proteins solubilized in LMNG. nih.gov For instance, SEC-MALS analysis of the E. coli outer membrane transporter, FhuA, within an LMNG micelle provided quantitative data on the complex. researchgate.net

Assessment of Protein-Detergent Complexes

Despite the large size of pure LMNG micelles, studies on several distinct membrane proteins revealed that the resulting protein-detergent complexes were surprisingly homogeneous. nih.gov Research involving a bacterial multidrug transporter (BmrA), a prokaryotic NADPH oxidase analog (SpNOX), an E. coli transporter (FhuA), and bacteriorhodopsin (bR) showed that all four proteins formed complexes with their typical quaternary structures. nih.gov

Furthermore, the amount of detergent bound to the proteins was within the usual range. For the FhuA transporter, the detergent-protein complex was found to contain approximately 1.2 grams of LMNG per gram of protein, a ratio similar to that observed with DDM. researchgate.net This indicates that the large, rod-like nature of free LMNG micelles does not interfere with the formation of well-defined, discrete protein-detergent complexes. nih.gov

Comparative Analysis of Detergent Performance: LMNG vs. N-Dodecyl-β-D-Maltoside (DDM)

LMNG was developed to improve upon the properties of conventional detergents like DDM. nih.gov Direct comparisons have highlighted several areas where LMNG offers superior performance for the study of challenging membrane proteins. nih.govpeakproteins.commdpi.com

Enhanced Stability and Activity: Research has shown that LMNG often provides greater stability to membrane proteins than DDM. nih.gov For example, the bacterial transporter BmrA exhibited reduced rates of limited proteolysis when solubilized in LMNG compared to DDM, indicating a more stable conformation. nih.gov In terms of function, both the SpNOX protein and BmrA displayed higher specific activity when in LMNG versus DDM. nih.gov The dual hydrophobic tails of LMNG are thought to pack more densely around the transmembrane domains, offering a more protective, membrane-like environment that helps prevent unfolding. peakproteins.com

Micelle Characteristics and Suitability for Structural Biology: While DDM typically forms smaller, spherical micelles, LMNG forms large, rod-shaped assemblies at high concentrations. nih.govresearchgate.net Despite this, LMNG has proven highly effective for structural biology. The large micelle size of LMNG does not preclude the formation of homogeneous protein samples or the growth of well-diffracting crystals, as demonstrated by the successful crystallization of FhuA in LMNG. nih.gov Moreover, LMNG has become a detergent of choice for single-particle cryo-electron microscopy (cryo-EM), partly due to its low CMC, which minimizes the concentration of free micelles in the background and improves image quality. mdpi.comnih.gov The slow off-rate of LMNG from the protein surface also contributes to the long-term stability of the protein-detergent complex. researchgate.netmpg.de

Table 1: Comparison of LMNG and DDM Properties

| Property | Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) | N-Dodecyl-β-D-Maltoside (DDM) |

|---|---|---|

| Structure | Two maltoside head groups, two lauryl tails | One maltose head group, one dodecyl tail |

| Critical Micelle Concentration (CMC) | ~0.01 - 0.04 mM researchgate.netmoleculardimensions.com | ~0.17 mM researchgate.net |

| Micelle Shape | Large, elongated rods at high concentrations nih.gov | Smaller, spherical or ellipsoidal researchgate.net |

| Protein Stability | Generally provides enhanced stability nih.gov | Standard, but some proteins are unstable peakproteins.com |

| Protein Activity | Can increase specific activity of certain proteins nih.gov | Standard baseline for activity |

| Off-Rate | Extremely slow mpg.de | Faster than LMNG mpg.de |

Table 2: Performance of LMNG with Studied Membrane Proteins

| Protein | Quaternary Structure in LMNG | Stability/Activity Observations |

|---|---|---|

| BmrA | Maintained usual structure | Reduced proteolysis and increased specific activity compared to DDM nih.gov |

| SpNOX | Maintained usual structure | Increased specific activity compared to DDM nih.gov |

| FhuA | Maintained usual structure | Formed homogeneous complexes suitable for crystallization nih.gov |

| bR (bacteriorhodopsin) | Maintained usual structure | Stabilized by LMNG nih.gov |

Table of Compounds

| Compound Name |

|---|

| Lauryl Maltose Neopentyl Glycol (LMNG) |

| N-Dodecyl-β-D-Maltoside (DDM) |

Differential Effects on Protein Stability and Activity

This compound (LMNG) is a non-ionic detergent frequently utilized in the study of integral membrane proteins due to its demonstrated ability to effectively solubilize and stabilize these complex macromolecules, often surpassing the performance of more conventional detergents like n-dodecyl-β-D-maltoside (DDM). nih.govresearchgate.net The unique chemical structure of LMNG, which features two hydrophilic maltoside head groups and two linked hydrophobic lauryl chains, allows it to form a stable micelle around the transmembrane domains of proteins, thereby mimicking the native lipid bilayer environment. peakproteins.commoleculardimensions.com This architecture is particularly effective at preventing the unfolding of delicate membrane proteins. peakproteins.com

Research has shown that the stabilizing effect of LMNG is not uniform across all membrane proteins, and its efficacy can be protein-dependent. mdpi.com However, for many challenging proteins, including G protein-coupled receptors (GPCRs) and various transporters, LMNG has proven to be substantially better at preserving structural integrity and biological function. researchgate.netfishersci.comnih.gov

A comparative study investigating several different membrane proteins highlighted the superior stabilizing properties of LMNG. For instance, when the bacterial multidrug transporter BmrA was solubilized in LMNG, it exhibited reduced kinetics of limited proteolysis compared to when it was in DDM, indicating a more stable conformation. nih.gov Furthermore, both BmrA and a prokaryotic NADPH oxidase homolog, SpNOX, displayed increased specific activity in LMNG versus DDM. nih.gov This suggests that for certain proteins, the LMNG micelle environment is more conducive to maintaining a functionally active state.

The table below summarizes findings from a study that assessed the stability of different membrane proteins in LMNG compared to the conventional detergent DDM.

| Protein | Organism | Protein Type | Metric | Observation in LMNG vs. DDM | Reference |

| BmrA | Bacillus subtilis | ABC Transporter | Proteolysis Rate | Reduced kinetics of proteolysis | nih.gov |

| BmrA | Bacillus subtilis | ABC Transporter | Specific Activity | Increased | nih.gov |

| SpNOX | Streptococcus pneumoniae | NADPH Oxidase | Specific Activity | Increased | nih.gov |

| β2 Adrenergic Receptor (β2AR) | Homo sapiens | GPCR | General Stability | Enhanced stability | nih.govacs.org |

| MsbA | Escherichia coli | ABC Transporter | Thermal Stability | Showed excellent stabilization, comparable to or better than DDM | acs.org |

These differential effects underscore the importance of the detergent's molecular structure. The dual hydrophobic tails of LMNG are thought to pack more effectively around the transmembrane helices of a protein, enhancing the stability of the detergent-protein complex. mdpi.com Newer developments in detergent chemistry have explored asymmetric versions of maltose neopentyl glycols (MNGs), which in some cases, have been found to be even more effective than the symmetric LMNG at preserving the long-term integrity of membrane proteins. peakproteins.comnih.govrsc.org

Considerations for Parallel Detergent Screening in Research Protocols

The selection of an appropriate detergent is a critical bottleneck in the pipeline for the structural and functional analysis of integral membrane proteins (IMPs). nih.gov Given that the optimal detergent is highly protein-dependent, parallel screening of a diverse panel of detergents is an essential step in modern research protocols. researchgate.netmdpi.com High-throughput methods, such as differential scanning fluorimetry, have been established to systematically identify the most suitable detergent conditions for stabilizing a target protein. nih.gov

In such screening protocols, LMNG is a crucial component. A high-throughput stability screen of nine different membrane proteins revealed that detergents from the maltose-neopentyl glycol family, and specifically LMNG, consistently stabilized all five transporter proteins tested. nih.gov For these transporters, LMNG induced positive shifts in both the melting temperature (Tm) and the aggregation temperature (Tagg), indicating enhanced thermal stability and solubility. nih.gov This makes a strong case for the inclusion of LMNG in any standard detergent screening kit, particularly when working with membrane transporters.

The table below details the stabilizing effects of LMNG on several transporter proteins as identified in a parallel screening study.

| Protein Target | Protein Type | Effect of LMNG on Stability (vs. DDM) | Reference |

| DtpA | Di- and tripeptide transporter | Positive shift in Tm and Tagg | nih.gov |

| DgoT | D-galactonate transporter | Positive shift in Tm and Tagg | nih.gov |

| MdfA | Multidrug resistance transporter | Positive shift in Tm and Tagg | nih.gov |

| LacY | Lactose permease | Positive shift in Tm and Tagg | nih.gov |

| Ij1 | Putative transporter | Positive shift in Tm and Tagg | nih.gov |

While the inclusion of LMNG in screening protocols is highly advantageous for protein stabilization, there are practical considerations for its use in downstream applications. LMNG possesses a very low critical micelle concentration (CMC), which is beneficial for biophysical assays and structural studies as it minimizes the concentration of free detergent monomers in the solution. peakproteins.compreprints.orgnih.gov However, this property, combined with an extremely slow off-rate from the detergent-protein complex, makes LMNG difficult to remove or exchange for another detergent using standard techniques like dialysis or dilution. mpg.de This characteristic must be taken into account when designing a purification and characterization workflow, as detergent exchange is a common requirement for various experimental procedures, including crystallization and cryo-electron microscopy. mpg.de

Advanced Methodological Applications of Lauryl Maltose Neopentyl Glycol in Proteomics Research

Development of LMNG-Assisted Sample Preparation (LASP) Method for Low-Input Proteomics

In response to the growing demand for robust low-input and single-cell proteomics, the Lauryl Maltose (B56501) Neopentyl Glycol (LMNG)-assisted sample preparation (LASP) method was developed. nih.govnih.gov This technique was designed specifically to address the critical issue of protein and peptide loss that plagues analyses of minute samples. researchgate.net The core principle of the LASP method is the incorporation of the surfactant LMNG into the digestion solution during sample preparation. nih.gov

The standard workflow for proteomics sample preparation involves several steps, including protein extraction, reduction and alkylation, enzymatic digestion, and desalting, all of which present opportunities for sample loss. nih.gov The LASP method introduces LMNG during the digestion phase to act as a protective agent, effectively minimizing the adsorption of proteins and their resulting peptides to the walls of micro-reaction tubes. researchgate.net This approach is particularly advantageous for workflows that require long incubation times, such as enzymatic digestion, where the risk of sample loss is elevated. nih.gov

Impact of LMNG on Protein and Peptide Recovery in Mass Spectrometry-Based Proteomic Workflows

The inclusion of LMNG in proteomic workflows has a demonstrably positive impact on the recovery of both proteins and peptides. As a surfactant, LMNG effectively reduces the loss of these molecules, a problem that is especially pronounced for hydrophobic peptides which have a high affinity for plastic surfaces. researchgate.netlcms.cz By adding LMNG to the digestion solution, the LASP method significantly improves the yield of peptides available for subsequent analysis by mass spectrometry. nih.govbiorxiv.org

Research has shown that when the LASP method was applied to established low-input techniques like the single-pot, solid-phase-enhanced sample preparation (SP3) and on-bead digestion for co-immunoprecipitation-mass spectrometry (co-IP-MS), the recovery of digested peptides was greatly improved. researchgate.netnih.govbiorxiv.org While other detergents like n-Dodecyl-β-D-maltoside (DDM) have also been used to reduce peptide loss, they can be difficult to remove, leading to potential issues in the final analysis. researchgate.netresearchgate.net The LASP method's specific choice of LMNG is tied to its effectiveness in preventing loss while allowing for simple removal. researchgate.net

Table 1: Reported Impact of LASP on Peptide Recovery

| Proteomic Workflow | Outcome with LASP Method | Reference |

|---|---|---|

| Low-Input SP3 Method | Significant improvement in the recovery of digested peptides. | nih.gov, biorxiv.org |

| On-Bead Digestion in co-IP-MS | Greatly improved recovery of digested peptides. | nih.gov, biorxiv.org, researchgate.net |

| General Low-Input Proteomics | Suppresses the loss of proteins and peptides in samples. | researchgate.net |

Integration of LASP with Single-Cell Proteomics (SCP) and On-Bead Digestion in Immunoprecipitation-Mass Spectrometry

The LASP method has been successfully integrated into highly sensitive and complex proteomic applications, demonstrating its versatility and effectiveness.

Single-Cell Proteomics (SCP): A specialized version of the method, termed scpLASP, was established for single-cell analysis. researchgate.netbiorxiv.org This adaptation provides a simple and operationally easy sample preparation workflow for SCP. biorxiv.org The application of scpLASP has enabled the identification of a median of 1,175 proteins from a single HEK293F cell, a significant achievement in the field. nih.govnih.gov This was accomplished using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup with a throughput of 80 samples per day, showcasing the method's potential for high-throughput single-cell studies. nih.govbiorxiv.org

On-Bead Digestion in Immunoprecipitation-Mass Spectrometry (IP-MS): Immunoprecipitation is a powerful technique for studying protein-protein interactions, but it often suffers from sample loss during the numerous washing and elution steps. nih.govacs.org Applying the LASP method to on-bead digestion protocols for IP-MS resulted in a significant improvement in the recovery of digested peptides. nih.govresearchgate.net This enhancement allows for more sensitive detection of protein interaction partners from low-input samples.

Table 2: Performance Metrics of LASP in Advanced Applications

| Application | Key Finding | Reported Metric | Reference |

|---|---|---|---|

| Single-Cell Proteomics (scpLASP) | High proteome coverage from a single cell. | Median of 1,175 proteins identified from one HEK239F cell. | nih.gov, nih.gov, biorxiv.org |

| On-Bead Digestion (co-IP-MS) | Enhanced peptide yield. | "Greatly improved" recovery of digested peptides. | biorxiv.org, researchgate.net |

Case Studies and Research Trajectories: Specific Membrane Protein Systems and Lmng Application

Structural and Functional Studies of G Protein-Coupled Receptors (GPCRs) with LMNG

G protein-coupled receptors (GPCRs) are a large family of integral membrane proteins that play a crucial role in signal transduction across the cell membrane. frontiersin.orgnih.gov Due to their inherent flexibility and instability once removed from their native lipid environment, structural studies of GPCRs have been notoriously challenging. nih.gov LMNG has proven to be a particularly effective detergent for stabilizing GPCRs, facilitating numerous structural and functional investigations. acs.orgmedchemexpress.com

LMNG's efficacy is attributed to its ability to form a more stable micellar environment around the hydrophobic transmembrane regions of GPCRs compared to traditional detergents like DDM. nih.govacs.org Molecular dynamics simulations have shown that LMNG packs more effectively around the receptor, reducing its mobility and preventing the penetration of detergent molecules between transmembrane helices, which is often a precursor to denaturation. nih.govacs.org This enhanced stability is crucial for obtaining high-quality crystals for X-ray crystallography and for maintaining the native conformation of the receptor in other biophysical studies. frontiersin.orgacs.org

A notable application of LMNG has been in the study of GPCR conformational dynamics using 19F NMR. For instance, studies on the β2-adrenergic receptor (β2AR) and the adenosine (B11128) A2A receptor (A2AR) solubilized in LMNG have successfully characterized the equilibrium between different inactive and active conformational states. nih.gov In the case of β2AR, LMNG-solubilized receptors showed an equilibrium between two inactive states, with the addition of an agonist stabilizing an active conformation in about 50% of the receptor population. nih.gov

LMNG has been used either alone or in combination with other molecules like cholesterol hemisuccinate (CHS) and sodium cholate (B1235396) to successfully solubilize and purify a variety of GPCRs for structural determination. frontiersin.org

Research on Respiratory Chain Complexes Utilizing LMNG

The mitochondrial respiratory chain, composed of a series of large protein complexes embedded in the inner mitochondrial membrane, is central to cellular energy production. pnas.orgfrontiersin.orgmdpi.com The isolation and study of these complexes in their active forms are essential for understanding their mechanisms and roles in health and disease. frontiersin.orgpnas.org LMNG has been instrumental in the purification and functional characterization of these vital enzyme complexes. medchemexpress.compnas.org

Research has demonstrated that LMNG is effective in extracting respiratory complexes I, III, and V from mitochondrial membranes while preserving their enzymatic activity. pnas.org A robust purification protocol using LMNG has been developed to obtain active mammalian ATP synthase (complex V), complex I, and complex III. pnas.org This has enabled the co-reconstitution of these complexes into proteoliposomes to study their integrated function, including ATP synthesis driven by the respiratory chain. pnas.org

The stability imparted by LMNG is a key factor in these studies. For example, in the purification of bovine respiratory complexes, both LMNG and DDM were used, but the choice of detergent can be critical for the functional integrity of the final preparation. pnas.org The ability to purify and reconstitute these complexes opens avenues for screening specific inhibitors and for detailed mechanistic studies of electron transport and proton pumping. pnas.orgacs.orgportlandpress.com

Investigations into Bacterial Multidrug Transporters (e.g., BmrA) in LMNG Systems

Bacterial multidrug transporters are membrane proteins that confer resistance to a wide range of antibiotics by actively extruding them from the cell. nih.govberkeley.edu Understanding their structure and function is crucial for combating antibiotic resistance. BmrA, a multidrug transporter from Bacillus subtilis, is a well-studied example of an ATP-binding cassette (ABC) transporter. nih.govresearchgate.net

Studies comparing the effects of LMNG and DDM on BmrA have revealed the superior stabilizing properties of LMNG. nih.gov In the presence of LMNG, BmrA showed reduced kinetics of limited proteolysis, indicating a more stable conformation. nih.gov Furthermore, BmrA displayed increased specific activity when solubilized in LMNG compared to DDM. nih.gov This suggests that LMNG not only provides structural stability but also maintains the functional integrity of the transporter.

The use of LMNG has been pivotal in obtaining highly pure and stable preparations of BmrA suitable for structural and functional assays. nih.govresearchgate.net Despite the tendency of LMNG to form large micelles, which could potentially lead to heterogeneity, studies have shown that BmrA forms homogenous complexes with LMNG, retaining its usual quaternary structure. nih.gov This has been crucial for advancing our understanding of the mechanisms of multidrug resistance.

Studies on Prokaryotic NADPH Oxidases (e.g., SpNOX) Employing LMNG

Prokaryotic NADPH oxidases (NOX), such as SpNOX from Streptococcus pneumoniae, serve as important model systems for understanding their more complex eukaryotic counterparts, which are involved in processes like immune defense and cellular signaling. elifesciences.orgnih.govmdpi.com The study of these transmembrane enzymes requires their solubilization from the membrane in a stable and active form.

LMNG has proven to be the detergent of choice for solubilizing SpNOX, providing optimal stability and activity for structural and functional characterization. nih.govbiorxiv.org The use of LMNG has been a key factor in the successful structural determination of the entire SpNOX enzyme using small-angle neutron scattering (SANS) and cryo-electron microscopy (cryo-EM). nih.govbiorxiv.org In the SANS studies, a "stealth" carrier approach was used where deuterated LMNG was rendered experimentally invisible, allowing for the direct structural characterization of the solubilized SpNOX. nih.gov

These LMNG-facilitated studies have provided the first structural views of a complete NOX enzyme, revealing a flexible linker connecting its transmembrane and dehydrogenase domains. nih.gov Furthermore, cryo-EM structures of SpNOX in LMNG micelles have captured the enzyme in various states, including substrate-free, NADH-bound, and under turnover conditions with NADPH. biorxiv.org These findings have provided significant insights into the activation mechanism of NOX enzymes. elifesciences.orgnih.gov

Exploration of Outer Membrane Transporters (e.g., FhuA) with LMNG

Outer membrane transporters in Gram-negative bacteria, such as FhuA from Escherichia coli, are responsible for the uptake of essential nutrients like iron-siderophore complexes and also serve as receptors for bacteriophages and colicins. nih.govasm.org These proteins form β-barrel structures in the outer membrane, and their study outside of this native environment requires careful solubilization.

LMNG has been successfully employed in the study of FhuA. nih.gov Research has shown that FhuA can be effectively solubilized and stabilized in LMNG, forming complexes that retain the protein's usual quaternary structure. nih.gov Importantly, even under conditions where LMNG forms large rod-like assemblies, it has been possible to obtain crystals of FhuA that diffract to a reasonable resolution, demonstrating that the large micelle size of LMNG does not necessarily hinder crystallization. nih.gov

While other detergents like dodecyl maltoside have also been used to purify and characterize FhuA, the application of LMNG provides an alternative that can offer enhanced stability for certain structural and functional investigations. nih.govacs.org The ability to maintain the integrity of outer membrane transporters like FhuA in detergent micelles is crucial for dissecting their complex transport mechanisms. researchgate.net

Specific Examples of LMNG-Facilitated Structural Determinations

The superior properties of LMNG have directly contributed to the successful structural determination of several challenging membrane protein complexes.

Calcitonin Receptor-Heterotrimeric Gs Protein Complex

The calcitonin receptor (CTR) is a class B GPCR that, in complex with Receptor Activity-Modifying Proteins (RAMPs), plays a vital role in calcium homeostasis and is implicated in various physiological processes. nih.govuniprot.org Determining the structure of GPCRs in complex with their signaling partners, such as the heterotrimeric Gs protein, is a major goal in structural biology as it provides a snapshot of the active signaling state. mdpi.com

The use of LMNG, in combination with cholesteryl hemisuccinate (CHS), was found to provide greater thermostability to the Calcitonin Receptor-Like Receptor (CLR) in complex with RAMPs compared to other detergents like DDM. nih.gov This enhanced stability was a critical factor in the successful determination of the cryo-EM structure of the human CGRP receptor (a complex of CLR and RAMP1) bound to CGRP and the Gs protein heterotrimer. nih.gov This structure provided unprecedented insights into the architecture of this receptor complex, revealing the position of the RAMP transmembrane domain and its role in stabilizing the receptor. nih.gov The work highlights how the choice of detergent is a crucial parameter for capturing and structurally characterizing transient signaling complexes.

Cyclic-Nucleotide-Gated Channels

Cyclic-nucleotide-gated (CNG) channels are crucial for vision and olfaction, converting cyclic nucleotide binding into ion flux across the cell membrane. nih.gov The use of LMNG, often in combination with cholesteryl hemisuccinate (CHS), has been instrumental in determining the structures of these channels. For instance, LMNG was used to solubilize and stabilize a full-length CNG channel from Leptospira licerasiae for single-particle cryo-electron microscopy (cryo-EM), leading to a 4.2 Å resolution structure of the closed state in the presence of cAMP (PDB: 5V4S). nih.govmoleculardimensions.com This work provided significant insights into the channel's architecture and the conformational state preceding channel opening. nih.gov

Similarly, LMNG has been employed in the study of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are vital for cardiac and neuronal pacemaker activity. rcsb.orgfrontiersin.org In one study, a rabbit HCN4 channel was stabilized in a mixture of LMNG and CHS, allowing for the determination of its structure in both the cAMP-bound and unbound states by cryo-EM at 3.3 Å resolution (PDB: 7NP4, EMD-12513). rcsb.orgpdbj.org These structures have shed light on the allosteric modulation by cAMP and the gating movements of the channel. rcsb.orgpdbj.org Mass photometry studies on HCN4 purified with an LMNG-CHS mixture confirmed a 1:1 stoichiometry with its regulatory protein TRIP8b, where the detergent micelle contributed significantly to the mass of the purified complex. frontiersin.org

Table 1: LMNG Application in Cyclic-Nucleotide-Gated Channel Research

| Protein | Organism | Method | Resolution | Key Finding | PDB ID |

|---|---|---|---|---|---|

| CNG Channel | Leptospira licerasiae | Cryo-EM | 4.20 Å | Structure of the closed state with cAMP. nih.govmoleculardimensions.com | 5V4S |

| HCN4 | Oryctolagus cuniculus (Rabbit) | Cryo-EM | 3.30 Å | Revealed cAMP-induced gating movements. rcsb.orgpdbj.org | 7NP4 |

| HCN4-TRIP8b Complex | - | Mass Photometry | N/A | Confirmed 4:4 stoichiometry between HCN4 and TRIP8b. frontiersin.org | N/A |

A1 Adenosine Receptor

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) involved in various physiological processes, making it a significant drug target. nih.govfrontiersin.org Structural studies of A1AR have benefited from the stabilizing properties of LMNG. Researchers successfully determined a 3.2 Å crystal structure of the human A1AR bound to a covalent antagonist (PDB: 5UEN) by using LMNG in conjunction with CHS for solubilization and purification before crystallization in a lipidic cubic phase (LCP). moleculardimensions.comresearchgate.net This structure highlighted key differences compared to the A2A receptor, providing a basis for understanding subtype selectivity and designing more specific drugs. researchgate.net Further studies combining computational simulations and mutagenesis have expanded on the understanding of agonist binding and the allosteric modulation of the A1AR, which is crucial for developing novel therapeutics. frontiersin.orgbiorxiv.orgelifesciences.org

Table 2: LMNG Application in A1 Adenosine Receptor Research

| Protein | Organism | Method | Resolution | Key Finding | PDB ID |

|---|---|---|---|---|---|

| A1 Adenosine Receptor | Human | X-ray Crystallography (LCP) | 3.2 Å | Revealed structural basis for subtype selectivity. moleculardimensions.comresearchgate.net | 5UEN |

Plant MATE Proteins

Multidrug and Toxic Compound Extrusion (MATE) proteins are a large family of transporters found across all kingdoms of life, responsible for extruding a wide range of substrates. The use of LMNG and CHS was pivotal in determining the crystal structure of a plant MATE protein from Arabidopsis thaliana (PDB: 5XIJ). moleculardimensions.com This structural information is critical for understanding the mechanisms of substrate recognition and transport in plants, which can have implications for agriculture and biotechnology.

Table 3: LMNG Application in Plant MATE Protein Research

| Protein | Organism | Method | Resolution | Key Finding | PDB ID |

|---|---|---|---|---|---|

| Plant MATE Protein | Arabidopsis thaliana | X-ray Crystallography (LCP) | Not Specified | Provided structural insights into a plant transporter. moleculardimensions.com | 5XIJ |

M3 Muscarinic Acetylcholine (B1216132) Receptor

The M3 muscarinic acetylcholine receptor (M3R) is a GPCR that regulates vital functions like smooth muscle contraction and insulin (B600854) secretion. nih.govresearchgate.net LMNG has proven superior to DDM for stabilizing this receptor. nih.gov In a key study, the detergent was exchanged from DDM to 0.01% LMNG during purification, which was crucial for obtaining a stable, monomeric preparation suitable for crystallization. nih.gov This led to the determination of the M3R structure (PDB: 4DAJ), revealing the binding site of the antagonist tiotropium. moleculardimensions.comnih.gov More recent work has utilized LMNG to purify full-length M3R to study its interaction with various G proteins, confirming that the receptor can signal through multiple G protein families, including Gq, Gi, and Gs. nih.govresearchgate.net For these functional assays, the receptor was purified in a buffer containing 0.01% LMNG and 0.001% CHS. nih.gov

Table 4: LMNG Application in M3 Muscarinic Acetylcholine Receptor Research

| Research Focus | LMNG Concentration | Key Finding | PDB ID |

|---|---|---|---|

| Structural Determination | 0.01% | LMNG was more effective than DDM at stabilizing the receptor for crystallography. nih.gov | 4DAJ |

| Functional Assays (G protein coupling) | 0.01% (with 0.001% CHS) | Enabled purification of functional M3R, showing it signals through multiple G protein families. nih.govresearchgate.net | N/A |

GPR40 Free Fatty-Acid Receptor 1

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a metabolic sensor activated by medium and long-chain fatty acids and is a target for type 2 diabetes treatments. pnas.orgnih.govresearchgate.net The structural elucidation of GPR40 was facilitated by the use of an LMNG/CHS detergent mixture. Researchers determined the crystal structure of human GPR40 in complex with a partial agonist and an allosteric agonist (AgoPAM), revealing a novel lipid-facing binding pocket for the AgoPAM (PDB: 4PHU). moleculardimensions.comresearchgate.net Cryo-EM studies have further clarified the activation mechanism of FFAR1 by endogenous fatty acids and synthetic agonists, providing a structural basis for its function and aiding in the development of new therapeutics. pnas.orgresearchgate.netnih.gov

Table 5: LMNG Application in GPR40 (FFAR1) Research

| Protein Complex | Method | Resolution | Key Finding | PDB ID |

|---|---|---|---|---|

| hGPR40 with partial agonist and AgoPAM | X-ray Crystallography | 3.2 Å | Exposed a novel lipid-facing allosteric binding pocket. moleculardimensions.comresearchgate.net | 4PHU |

| Activated FFAR1 with Gq mimetic and agonists | Cryo-EM | 2.8 - 3.4 Å | Identified the orthosteric pocket for fatty acids and the activation mechanism. pnas.orgresearchgate.net | N/A |

Human σ1 Receptor

The human sigma-1 (σ1) receptor is a unique chaperone protein in the endoplasmic reticulum with a promiscuous ligand-binding profile, implicated in various neurological disorders. nih.govfrontiersin.orgwikipedia.org The first crystal structures of this receptor were determined using LMNG/CHS for purification, followed by crystallization in a lipidic cubic phase. nih.govresearchgate.net These structures, solved in complex with chemically diverse ligands like PD144418 and 4-IBP (PDB: 5HK1), revealed a trimeric architecture with a single transmembrane domain per protomer, contrary to previous models. moleculardimensions.comnih.gov The ligand-binding site was found buried within a cupin-like β-barrel. nih.govresearchgate.net Subsequent structural studies with other agonists and antagonists have further illuminated the molecular basis for ligand recognition and the receptor's function. nih.gov

Table 6: LMNG Application in Human σ1 Receptor Research

| Complex | Method | Resolution | Key Finding | PDB ID |

|---|---|---|---|---|

| Human σ1 Receptor with PD144418 | X-ray Crystallography (LCP) | ~3.0 Å | Revealed a trimeric architecture and a cupin-like ligand-binding domain. nih.gov | 5HK1 |

| Human σ1 Receptor with 4-IBP | X-ray Crystallography (LCP) | 3.2 Å | Confirmed the trimeric structure with a divergent ligand. nih.gov | 5HK2 |

| Human σ1 Receptor with Haloperidol | X-ray Crystallography (LCP) | 3.1 Å | Provided structural basis for antagonist binding. nih.gov | 6DJZ |

| Human σ1 Receptor with (+)-Pentazocine | X-ray Crystallography (LCP) | 3.1 Å | Revealed a unique binding pose for an agonist. nih.gov | 6DK1 |

Q & A

Q. What structural features of LMNG make it effective for membrane protein stabilization?

LMNG’s efficacy arises from its amphiphilic design: two hydrophilic maltose groups and twin hydrophobic lauryl chains (12 carbons each). This configuration mimics the native lipid bilayer, reducing denaturation risks while enhancing protein stability. The balanced hydrophobic-hydrophilic ratio minimizes micelle heterogeneity, which is critical for maintaining protein structural integrity during solubilization and crystallization .

Q. What techniques are commonly used to assess the homogeneity of LMNG-solubilized membrane proteins?

Key techniques include:

- Analytical Ultracentrifugation (AUC) : Determines sedimentation coefficients to evaluate monodispersity.

- Size Exclusion Chromatography with Light Scattering (SEC-LS) : Measures molecular weight and aggregation states.

- Small-Angle X-ray/Neutron Scattering (SAXS/SANS) : Provides insights into micelle-protein complex size and shape.

These methods ensure homogeneity, a prerequisite for structural studies like cryo-EM or X-ray crystallography .

Q. How does LMNG compare to traditional detergents like DDM in membrane protein extraction?

LMNG outperforms dodecyl maltoside (DDM) due to its lower critical micelle concentration (CMC: 0.001% vs. DDM’s 0.0087%) and smaller micelle size. This allows prolonged stability at lower concentrations, reducing detergent interference in downstream assays. For example, LMNG-solubilized proteins exhibit higher activity retention in functional assays like ATPase activity measurements .

Advanced Research Questions

Q. How does LMNG’s critical micelle concentration (CMC) influence experimental design in membrane protein studies?

LMNG’s ultra-low CMC (0.001% or 0.01 mM) necessitates careful titration during solubilization. Below CMC, LMNG monomers destabilize lipid bilayers; above CMC, micelles solubilize proteins. For purification, detergent concentrations must remain above CMC to prevent protein aggregation. Comparative

| Detergent | Chain Length | CMC (mM) |

|---|---|---|

| LMNG | 12C | 0.01 |

| DMNG | 10C | 0.036 |

| OGNG | 8C | 1.02 |

| This table highlights LMNG’s advantage in maintaining micelle stability at low concentrations . |

Q. What methodological considerations are critical when transitioning from DDM to LMNG in membrane protein crystallization?

Key steps include:

- Buffer Optimization : Use LMNG at 0.005–0.01% (w/v) in 25 mM HEPES, 150 mM NaCl, supplemented with 0.005% cholesteryl hemisuccinate (CHS) for stability .

- Micelle Size Adjustment : LMNG’s smaller micelles reduce crystal packing defects. Replace DDM gradually via stepwise dialysis to avoid abrupt protein denaturation.

- Crystallization Screening : LMNG’s rigid micelles favor crystal lattice formation, as seen in the 2.6 Å resolution cryo-EM structure of OSCA3.1 .

Q. How can researchers resolve contradictions in structural data obtained using LMNG versus nanodiscs or other detergents?

LMNG may stabilize distinct conformational states. For example, TMEM16A in LMNG adopts a closed state with one bound Ca²⁺ ion, while nanodiscs reveal a two-Ca²⁺ closed conformation. To resolve discrepancies:

- Use complementary techniques (e.g., cryo-EM with LMNG and NMR in lipid bilayers).

- Validate functional states using electrophysiology or activity assays alongside structural data .

Q. What protocols optimize LMNG for low-input proteomics, such as extracellular vesicle (EV) analysis?

The LMNG-Assisted Sample Preparation (LASP) method enhances sensitivity:

Q. How is LMNG integrated into solution NMR studies of G protein-coupled receptors (GPCRs)?

LMNG is used at sub-CMC concentrations (0.025%) with CHS (0.005%) in NMR exchange buffers (25 mM HEPES, 150 mM NaCl). This preserves GPCR stability while minimizing detergent signal interference. Isotopic labeling (e.g., ¹³C-methyl) further resolves conformational dynamics in studies like β₂-adrenergic receptor activation .

Data Contradiction Analysis

Q. Why do LMNG-solubilized proteins sometimes exhibit reduced activity compared to DDM preparations?

While LMNG generally enhances stability, over-purification in high LMNG concentrations (>0.02%) can strip essential lipids. Mitigation strategies:

Q. How do LMNG micelles affect Förster resonance energy transfer (FRET) measurements in membrane proteins?

LMNG’s small micelle size (~50 kDa) reduces donor-acceptor distance artifacts. However, ensure donor/quencher pairs are positioned outside the micelle core. Control experiments with detergent-free nanodiscs validate FRET efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.